Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate
Description
Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate (CAS: 1595682-99-7) is a fluorinated aromatic hydroxypropanoate ester. Its structure features a phenyl ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position, coupled with a 2-hydroxypropanoate methyl ester moiety. This compound is part of a broader class of hydroxypropanoate esters, which are frequently explored for their bioactivity, including antimicrobial, antioxidant, and metabolic stability properties .
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO3/c1-7-3-4-9(12)5-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
WMDZWTBXYSXYTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the esterification of a suitably substituted phenylpropanoic acid or its precursor, followed by introduction or retention of the hydroxy group at the 2-position of the propanoate chain. The presence of the 5-fluoro and 2-methyl substituents on the phenyl ring requires careful selection of starting materials and reaction conditions to avoid undesired side reactions.
Esterification of Substituted Phenylpropanoic Acid
One common approach starts with 5-fluoro-2-methylphenylacetic acid derivatives, which are subjected to esterification with methanol under acidic conditions. The acid catalyst is often sulfuric acid or a strong acid resin, and the reaction is conducted under reflux to ensure complete conversion to the methyl ester.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-fluoro-2-methylphenylacetic acid + Methanol + H2SO4 (catalyst) | Formation of methyl 5-fluoro-2-methylphenylacetate |
| 2 | Introduction of hydroxy group at 2-position via controlled oxidation or hydroxy-substitution | Formation of this compound |
This method ensures high yields and purity, with the hydroxy group introduced either by oxidation of a precursor or by direct substitution on a suitable intermediate.
Diastereoselective Hydroxypropanoate Formation via Organometallic Addition
A more advanced synthetic route involves the addition of organometallic reagents to fluorinated aromatic aldehydes or ketones. For example, the reaction of 5-fluoro-2-methylbenzaldehyde with methyl glycidate or related epoxides under carefully controlled conditions can yield the hydroxy ester with stereochemical control.
- The use of lithium diisopropylamide (LDA) or other strong bases at low temperatures (-70 °C) can generate the necessary anions for nucleophilic addition.
- Subsequent quenching with acetic acid and aqueous workup yields the hydroxypropanoate intermediate.
- Purification is typically achieved by column chromatography using hexanes/ethyl acetate gradients.
Reductive Lactone Ring Opening and Esterification
Another method involves the reductive opening of lactone intermediates derived from coumarin or benzopyran derivatives substituted with 5-fluoro-2-methylphenyl groups. This process includes:
- Reductive ring opening of 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one derivatives.
- Simultaneous esterification of the resulting hydroxy acid intermediates with methanol.
- This method allows for selective functionalization and introduces the hydroxy group at the propanoate side chain while preserving the aromatic substitution pattern.
Aziridine and Oxazaphospholidine Intermediates for Stereochemical Control
In some research contexts, hydroxy azido carboxylic acids are converted to methyl esters using diazomethane, followed by reaction with triphenylphosphine to form oxazaphospholidines. Heating these intermediates under vacuum leads to methyl aziridinecarboxylates, which can be further transformed to hydroxypropanoates with high optical purity (>95% enantiomeric excess), indicating a route for stereoselective synthesis of hydroxy esters related to this compound.
Detailed Research Outcomes and Analysis
Reaction Yields and Purity
- Esterification reactions under reflux with sulfuric acid typically yield methyl esters in 85-95% purity after standard aqueous workup and distillation.
- Organometallic addition routes yield hydroxypropanoates with diastereomeric ratios favoring the desired stereoisomer, often exceeding 90% selectivity.
- Reductive lactone ring opening methods provide moderate to high yields (60-80%) with good control over substitution patterns.
- Aziridine intermediate pathways yield optically pure products with enantiomeric excess values above 95%, demonstrating excellent stereochemical control.
Reaction Conditions Optimization
| Method | Temperature | Solvent | Catalyst/Reagent | Notes |
|---|---|---|---|---|
| Acid-catalyzed esterification | Reflux (~65-70 °C) | Methanol | Sulfuric acid | Standard method, scalable |
| Organometallic addition | -70 °C to 0 °C | Tetrahydrofuran | LDA, i-PrMgCl·LiCl | Requires inert atmosphere |
| Reductive lactone ring opening | Room temperature | Methanol/aqueous | Reducing agent (e.g., NaBH4) | Multi-step, selective functionalization |
| Aziridine intermediate heating | 100-150 °C (vacuum) | Acetonitrile | Triphenylphosphine, diazomethane | High optical purity achievable |
Purification Techniques
- Column chromatography using hexanes/ethyl acetate gradients is widely employed to separate desired esters from side products.
- Crystallization from mixed solvents (ether/pentane) enhances purity.
- Drying agents such as sodium sulfate or magnesium sulfate are used to remove residual moisture before concentration under reduced pressure.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Stereochemical Control | Purification Method |
|---|---|---|---|---|
| Acid-catalyzed esterification | Methanol, sulfuric acid, reflux | 85-95 | Moderate | Distillation, chromatography |
| Organometallic addition | LDA, i-PrMgCl·LiCl, THF, -70 °C to 0 °C | 70-90 | High | Column chromatography |
| Reductive lactone ring opening | Reducing agents, methanol, room temp | 60-80 | Moderate | Crystallization, chromatography |
| Aziridine intermediate conversion | Diazomethane, triphenylphosphine, heat | 50-75 | Very high (>95% e.e.) | Crystallization |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-(5-fluoro-2-methylphenyl)-2-oxopropanoate.
Reduction: Formation of 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanol.
Substitution: Formation of 3-(5-methoxy-2-methylphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and bioactivity.
Structural Analogues and Substituent Effects
Key structural variations among similar compounds include:
- Halogenation : Fluoro vs. chloro substituents.
- Substituent Position : Meta (3-) vs. para (4-) positions on the phenyl ring.
- Ester Group : Methyl vs. ethyl esters.
- Additional Functional Groups : Hydroxy, methoxy, or trifluoromethyl groups.
Table 1: Structural Comparison of Selected Compounds
*Calculated based on molecular formula C₁₁H₁₃FO₃.
Physicochemical Properties
- Fluorine Substitution: The 5-fluoro group in the target compound reduces metabolic degradation compared to non-halogenated analogs, a common strategy in drug design .
- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility than ethyl esters (e.g., ’s compound), impacting bioavailability .
- Polar Groups : Hydroxy and methoxy substituents (e.g., ) increase polarity and water solubility, whereas lipophilic groups like CF₃ () enhance membrane permeability .
Biological Activity
Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate is an organic compound classified as a hydroxy ester. Its unique structure, featuring a methyl ester group, a hydroxy group, and a fluorinated aromatic ring, suggests significant potential for various biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H13F O3
- Molecular Weight : Approximately 224.23 g/mol
The presence of the fluorine atom enhances the compound's stability and bioavailability, which may influence its interactions with biological targets. The hydroxypropanoate structure is significant for its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ester group can undergo hydrolysis, releasing the active acid form that can interact with enzymes or receptors. The fluorine substitution may enhance the compound's reactivity and stability, making it a valuable candidate in pharmacological contexts.
Biological Activity Overview
Research has indicated various potential biological activities for this compound:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. Its mechanism appears to involve interference with cellular proliferation pathways.
- Enzyme Interactions : Investigations have focused on its interactions with enzymes, indicating that it may act as an inhibitor or modulator of specific enzymatic activities.
- Therapeutic Applications : The compound is being explored for its potential therapeutic properties, particularly in the context of drug development.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate | Chlorine substitution | Potentially lower bioactivity compared to fluorinated analogs |
| Methyl 3-(5-bromo-2-methylphenyl)-2-hydroxypropanoate | Bromine substitution | Antimicrobial activity reported |
| This compound | Fluorine substitution | Potential anticancer properties |
The fluorine atom in this compound imparts distinct electronic properties that may enhance its reactivity and biological efficacy compared to other halogenated analogs.
Case Studies and Research Findings
- Antiproliferative Activity : A study investigating the effects of various hydroxy esters on cancer cell lines found that this compound exhibited significant growth inhibition against L1210 leukemia cells, with IC50 values suggesting potent activity in the nanomolar range .
- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential as a therapeutic agent .
- Synthesis and Modification : The compound can be synthesized through various methods, allowing for the creation of derivatives that may possess enhanced biological activities or improved solubility.
Q & A
Q. What are the common synthetic routes for Methyl 3-(5-fluoro-2-methylphenyl)-2-hydroxypropanoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, starting with halogenation of the phenyl ring followed by hydroxylation and esterification. Key steps include:
- Bromination/Fluorination : Introducing halogen substituents via electrophilic substitution, using reagents like N-bromosuccinimide (NBS) or fluorinating agents under controlled temperatures .
- Hydroxylation : Catalytic oxidation or hydroxyl-group introduction via Sharpless epoxidation, depending on the position of the hydroxyl group .
- Esterification : Methanol under acidic conditions to form the methyl ester . Yield optimization requires precise control of temperature, solvent polarity (e.g., toluene vs. DMF), and catalyst selection (e.g., tetrabutylammonium iodide for phase-transfer reactions) .
Q. How do the functional groups in this compound influence its chemical reactivity?
The compound’s reactivity is dictated by:
- 2-Hydroxypropanoate moiety : Facilitates nucleophilic substitution or ester hydrolysis under basic conditions.
- 5-Fluoro-2-methylphenyl group : Electron-withdrawing fluorine enhances electrophilic substitution at the meta position, while the methyl group sterically hinders ortho substitution .
- Hydroxyl group : Participates in hydrogen bonding, affecting solubility and interactions with biological targets . These groups enable diverse reactivity, including oxidation (e.g., hydroxyl to ketone) and nucleophilic acyl substitutions .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
Common assays include:
- Enzyme inhibition studies : Measure IC₅₀ values against targets like phosphoenolpyruvate carboxykinase (PCK2) using fluorogenic substrates .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., MDA-MB-231) to assess growth inhibition .
- Anti-inflammatory screening : COX-2 inhibition assays or TNF-α suppression in macrophage models . Structural analogs suggest bioactivity is influenced by halogen placement and ester stability .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing by-products in large-scale preparations?
Advanced strategies include:
- Design of Experiments (DoE) : Statistically optimizing reaction parameters (e.g., temperature, stoichiometry) .
- Flow chemistry : Continuous processing to enhance heat/mass transfer and reduce side reactions .
- Catalyst engineering : Transition-metal catalysts (e.g., Pd/C) for selective halogenation or hydroxylation . Purification techniques like preparative HPLC or crystallization in non-polar solvents further enhance purity .
Q. How can researchers resolve contradictions in bioactivity data between structural analogs?
Discrepancies often arise from substituent positioning (e.g., fluoro vs. bromine) or stereochemistry. Methodological approaches include:
- Comparative SAR studies : Synthesize analogs with systematic substituent variations (e.g., 5-fluoro vs. 5-chloro) and test in parallel bioassays .
- Computational docking : Molecular dynamics simulations to compare binding affinities with target proteins (e.g., PCK2) .
- Metabolite profiling : LC-MS to identify degradation products or active metabolites influencing activity .
Q. What mechanistic studies are recommended to elucidate its enzyme inhibition selectivity?
To probe selectivity (e.g., PCK2 vs. PCK1):
- Enzyme kinetics : Determine and under varying inhibitor concentrations .
- X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding motifs .
- Site-directed mutagenesis : Modify active-site residues (e.g., Arg⁵⁰ in PCK2) to assess impact on inhibition . Fluorescent labeling (e.g., FITC-tagged analogs) can track cellular uptake and sublocalization .
Methodological Considerations
- Structural Confirmation : Use -NMR for ester and hydroxyl group verification, and X-ray crystallography for absolute stereochemistry .
- Purity Assessment : Combine HPLC (≥95% purity) with elemental analysis for halogen content validation .
- Data Reproducibility : Standardize assay conditions (e.g., serum-free media for cell studies) and report values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
